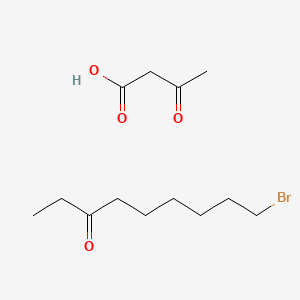
9-bromononan-3-one;3-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 3-oxo-, reaction products with bromo-3-nonanone typically involves the reaction of butanoic acid, 3-oxo- with bromo-3-nonanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and may require the use of a catalyst to facilitate the reaction. The reaction conditions, such as temperature and pressure, are optimized to ensure the maximum yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of butanoic acid, 3-oxo-, reaction products with bromo-3-nonanone may involve large-scale reactors and continuous processing techniques. The use of advanced technologies and equipment ensures the efficient and cost-effective production of the compound. Quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
9-bromononan-3-one;3-oxobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of butanoic acid, 3-oxo-, reaction products with bromo-3-nonanone include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from the reactions of butanoic acid, 3-oxo-, reaction products with bromo-3-nonanone depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different carboxylic acids, while reduction reactions may yield various alcohols.
Wissenschaftliche Forschungsanwendungen
9-bromononan-3-one;3-oxobutanoic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in biological studies to investigate its effects on different biological systems and processes.
Medicine: The compound is studied for its potential therapeutic applications and its effects on human health.
Industry: It is used in the production of various industrial products and materials.
Wirkmechanismus
The mechanism of action of butanoic acid, 3-oxo-, reaction products with bromo-3-nonanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetoacetic acid: A similar compound with a similar structure and chemical properties.
Propyl acetoacetate: Another related compound with similar reactivity and applications.
Uniqueness
9-bromononan-3-one;3-oxobutanoic acid is unique due to its specific chemical structure and the presence of both butanoic acid and bromo-3-nonanone moieties. This unique combination of functional groups imparts distinct chemical properties and reactivity to the compound, making it valuable for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
68411-18-7 |
|---|---|
Molekularformel |
C13H23BrO4 |
Molekulargewicht |
323.22 g/mol |
IUPAC-Name |
9-bromononan-3-one;3-oxobutanoic acid |
InChI |
InChI=1S/C9H17BrO.C4H6O3/c1-2-9(11)7-5-3-4-6-8-10;1-3(5)2-4(6)7/h2-8H2,1H3;2H2,1H3,(H,6,7) |
InChI-Schlüssel |
PRQNPBVTLDMHBH-UHFFFAOYSA-N |
SMILES |
CCC(=O)CCCCCCBr.CC(=O)CC(=O)O |
Kanonische SMILES |
CCC(=O)CCCCCCBr.CC(=O)CC(=O)O |
Key on ui other cas no. |
68411-18-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















